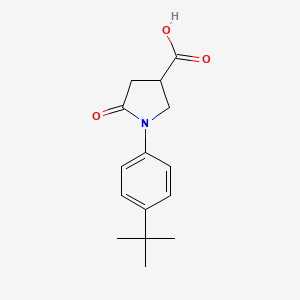
7-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one
Descripción general
Descripción
“7-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C9H6BrClO . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a nine-membered carbon ring with one oxygen atom, one bromine atom, and one chlorine atom . The InChI key for this compound is AISLNDIXESTYSY-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The molecular weight of the compound is 245.5 .Aplicaciones Científicas De Investigación
Synthesis and Structure-Activity Relationships
The compound 7-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one is structurally related to various bromo and chloro derivatives studied for their affinities at receptors and enzymes. For instance, a study on the 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines revealed that the 6-bromo derivatives, similar to 6-chloro counterparts, exhibit high affinity at the D1 dopamine receptor, which is crucial for understanding receptor-ligand interactions and developing new therapeutic agents (Neumeyer et al., 1991).
Crystal and Molecular Structures
The structural characterization of bromo-chloro derivatives provides insights into molecular conformations and intermolecular interactions, essential for designing drugs with desired pharmacokinetic properties. For example, the synthesis and crystal structures of related benzodiazepines have been studied to understand how different substituents and crystallization conditions affect the molecule's conformation and assembly in the crystal (Kravtsov et al., 2012).
Reaction Mechanisms and Synthetic Applications
The compound and its related structures serve as key intermediates or reactants in synthetic organic chemistry, leading to the development of novel compounds with potential biological activities. The study of tandem cyclocondensation-Knoevenagel–Michael reactions using N-bromo sulfonamide reagents, for example, highlights the role of bromo and chloro derivatives in facilitating one-pot multi-component synthesis, which is valuable for creating diverse chemical libraries for drug discovery (Khazaei et al., 2014).
Molecular Electronics and Photochemistry
Derivatives of this compound can exhibit unique electronic and photochemical properties, making them suitable for applications in molecular electronics and as photoresponsive materials. Research on inclusion crystals of related compounds has shown reversible color changes upon UV-light exposure, indicating potential uses in optical data storage and molecular switches (Tanaka et al., 2003).
Antibacterial Properties
Some bromo and chloro derivatives have been explored for their antibacterial properties, particularly against anaerobic bacteria. The design of compounds that can act as pro-drugs, releasing active species within bacterial cells, exemplifies the therapeutic potential of these derivatives in addressing antibiotic resistance (Dickens et al., 1991).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .
Propiedades
IUPAC Name |
7-bromo-6-chloro-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO/c10-9-6(11)3-1-5-2-4-7(12)8(5)9/h1,3H,2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISLNDIXESTYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


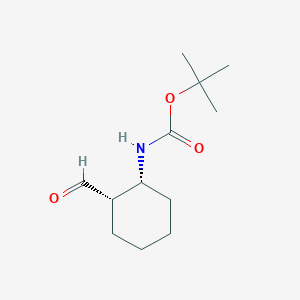


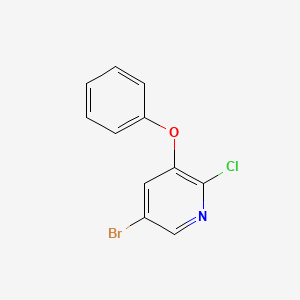

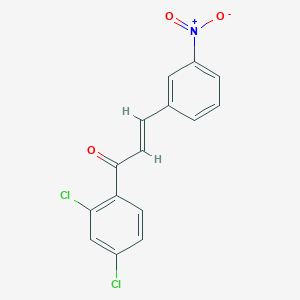
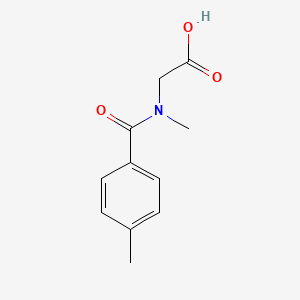
![2-[(4-Methoxybenzoyl)(methyl)amino]acetic acid](/img/structure/B3098449.png)
![2-[1-(4-fluorophenyl)-N-methylformamido]acetic acid](/img/structure/B3098451.png)
![Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide](/img/structure/B3098459.png)

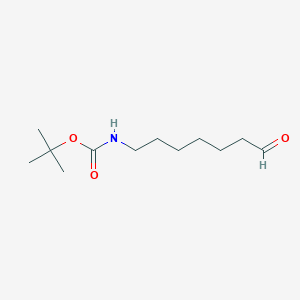
![Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One](/img/structure/B3098477.png)
